

Spectroscopic Profile of 6-Bromoquinolin-3-ol: A Technical Guide

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Compound of Interest

Compound Name: 6-Bromoquinolin-3-ol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **6-bromoquinolin-3-ol**. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a combination of predicted data, analysis based on analogous compounds, and standardized experimental protocols. This information is intended to serve as a valuable resource for the identification, characterization, and quality control of **6-bromoquinolin-3-ol** in a research and development setting.

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for **6-bromoquinolin-3-ol**. These values are derived from computational predictions and comparison with structurally similar compounds, such as 6-bromoquinoline and various hydroxyquinolines.

Table 1: Predicted ^1H NMR Spectral Data (500 MHz, DMSO- d_6)

Proton Assignment	Predicted Chemical Shift (δ) [ppm]	Predicted Multiplicity	Predicted Coupling Constant (J) [Hz]
H-2	~8.5 - 8.7	d	~2.5
H-4	~7.3 - 7.5	d	~2.5
H-5	~7.8 - 8.0	d	~9.0
H-7	~7.6 - 7.8	dd	~9.0, 2.2
H-8	~8.1 - 8.3	d	~2.2
OH-3	~9.5 - 10.5	br s	-

Note: Chemical shifts are referenced to tetramethylsilane (TMS). Predicted values can vary based on solvent and experimental conditions.

Table 2: Predicted ^{13}C NMR Spectral Data (125 MHz, DMSO- d_6)

Carbon Assignment	Predicted Chemical Shift (δ) [ppm]
C-2	~145 - 148
C-3	~150 - 153
C-4	~110 - 113
C-4a	~128 - 131
C-5	~125 - 128
C-6	~118 - 121
C-7	~133 - 136
C-8	~129 - 132
C-8a	~146 - 149

Note: Chemical shifts are referenced to the solvent peak. These are estimated values.

Table 3: Expected Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400 - 3200	Broad, Strong	O-H stretch (phenolic)
~3100 - 3000	Medium	Aromatic C-H stretch
~1620 - 1450	Medium to Strong	C=C and C=N stretching (quinoline ring)
~1350 - 1250	Strong	C-O stretch (phenol)
~1100 - 1000	Medium	C-H in-plane bending
~900 - 675	Medium to Strong	C-H out-of-plane bending
~600 - 500	Medium	C-Br stretch

Table 4: Predicted Mass Spectrometry (MS) Data

Ion	Predicted m/z	Notes
[M] ⁺	222.96, 224.96	Molecular ion peak with characteristic bromine isotopic pattern (¹⁹ Br/ ⁸¹ Br)
[M-H] ⁺	221.96, 223.96	Loss of a hydrogen atom
[M-CO] ⁺	194.97, 196.97	Loss of carbon monoxide
[M-Br] ⁺	144.04	Loss of the bromine atom

Note: m/z values are for the most abundant isotopes. The presence of bromine results in a characteristic M/M+2 isotopic pattern with approximately 1:1 intensity.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data for **6-bromoquinolin-3-ol**. These protocols are based on standard laboratory procedures for the analysis of heterocyclic organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Accurately weigh 10-20 mg of **6-bromoquinolin-3-ol** for ^1H NMR and 50-100 mg for ^{13}C NMR.
- Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 , CDCl_3) in a clean, dry vial.
- Transfer the solution to a 5 mm NMR tube.
- If necessary, filter the solution through a small plug of glass wool to remove any particulate matter.

^1H NMR Acquisition:

- Spectrometer: 400 MHz or higher.
- Pulse Program: Standard one-pulse sequence.
- Temperature: 298 K.
- Spectral Width: 12-15 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 16-64.
- Referencing: The spectrum is referenced to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

^{13}C NMR Acquisition:

- Spectrometer: 100 MHz or higher.
- Pulse Program: Standard proton-decoupled pulse sequence.

- Temperature: 298 K.
- Spectral Width: 200-220 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024 or more, depending on sample concentration.
- Referencing: The spectrum is referenced to the solvent peak.

Infrared (IR) Spectroscopy

Sample Preparation:

- Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- KBr Pellet: Mix approximately 1-2 mg of the sample with 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

Data Acquisition:

- Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
- Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.
- A background spectrum of the empty sample compartment (or the KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction:

- The sample can be introduced via direct infusion, or after separation using Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). The choice of method will depend on the sample's volatility and thermal stability.

Ionization:

- Electron Ionization (EI): Suitable for volatile and thermally stable compounds.
- Electrospray Ionization (ESI): A softer ionization technique suitable for less volatile or thermally labile molecules.

Mass Analysis:

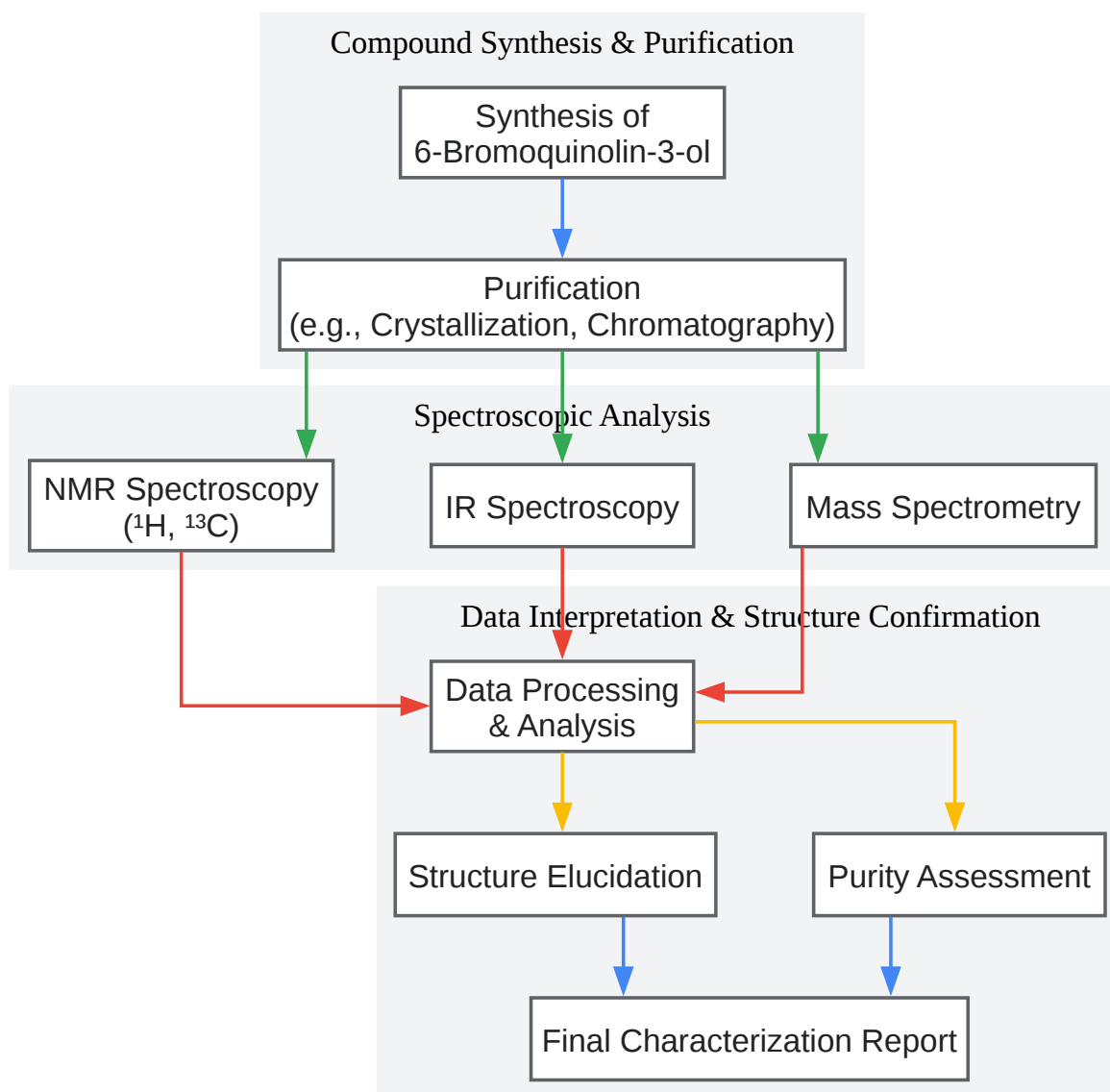
- The ionized fragments are separated based on their mass-to-charge ratio (m/z) using a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.

Detection:

- The detector records the abundance of each ion, generating a mass spectrum that shows the relative intensity of ions as a function of their m/z ratio.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel or synthesized compound like **6-bromoquinolin-3-ol**.



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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of **6-Bromoquinolin-3-ol**.

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